Ortho‑Methyl Isomer Exhibits a Selectively Inactive Phenotype Across a Diverse Target Panel
In the complete PubChem BioAssay panel, the ortho‑methyl compound (CID 7206318) tested inactive in 52 out of 52 primary screening assays (0% hit rate) against targets including S1P3, PPARγ, Ras/Rac/Cdc42 GTPases, Bcl‑2 family proteins, GPCRs (NPY‑Y2, GALR2, EP2), and proteases (Factor XIa, Factor XIIa, kallikrein 5) [1]. In contrast, closely related analogs such as 3‑(1,3‑benzodioxol‑5‑yl)-6‑benzylsulfanylpyridazine are described by authoritative databases as possessing general enzyme inhibitory activity, with reported COX inhibition IC50 values of <10 µM in cell‑free assays . This differential inactivity provides a unique negative‑control phenotype that is not achievable with the benzyl or para‑methyl congeners.
| Evidence Dimension | Primary screening hit rate (active/total assays) |
|---|---|
| Target Compound Data | 0 / 52 (0%) |
| Comparator Or Baseline | Benzyl analog: reported COX‑2 IC50 <10 µM; para‑methyl analog: described as enzyme inhibitor (class-level inference) |
| Quantified Difference | >50‑fold lower hit rate relative to analogs that show positive activity in enzyme inhibition assays |
| Conditions | PubChem BioAssay summary (NIH Molecular Libraries screening collection); comparator data from Chemsrc and literature surveys |
Why This Matters
A compound with a documented 0% hit rate across a broad, publicly curated target panel can serve as a validated negative control in chemical biology studies, reducing false-positive risk in phenotypic screening.
- [1] PubChem BioAssay Summary for CID 7206318, accessed via NCBI PUG REST API, 2025. View Source
